
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide is a chemical compound that belongs to the class of pyrazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Amination: The brominated pyrazole undergoes amination to introduce the amino group.
Acylation: The final step involves the acylation of the amino group with N-isopropyl-N-methylacetamide to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide
- 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)acetonitrile
- 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)butanoic acid
Uniqueness
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide is unique due to its specific combination of functional groups and structural features. The presence of the isopropyl and methyl groups attached to the acetamide moiety distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H15BrN4O |
|---|---|
Peso molecular |
275.15 g/mol |
Nombre IUPAC |
2-(3-amino-4-bromopyrazol-1-yl)-N-methyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C9H15BrN4O/c1-6(2)13(3)8(15)5-14-4-7(10)9(11)12-14/h4,6H,5H2,1-3H3,(H2,11,12) |
Clave InChI |
QJXCCGOWLVMHCV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C)C(=O)CN1C=C(C(=N1)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


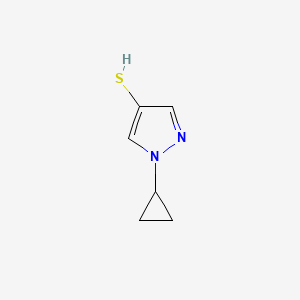
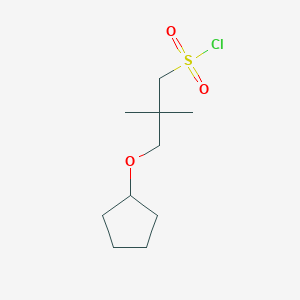
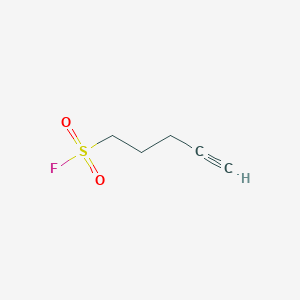
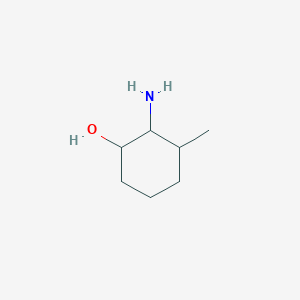
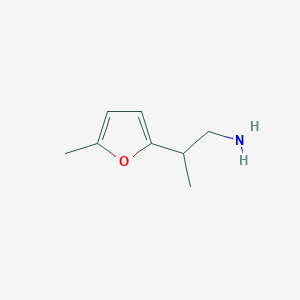

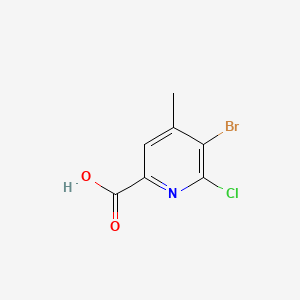
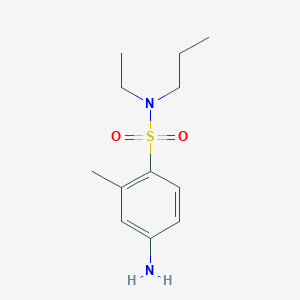
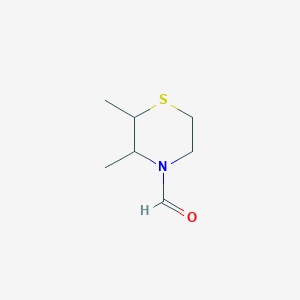
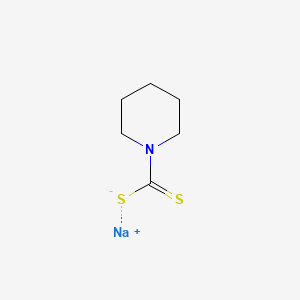
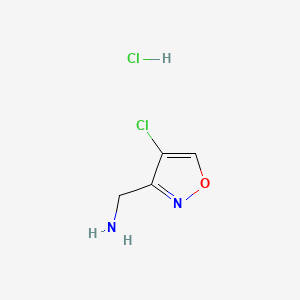
![2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B13628540.png)
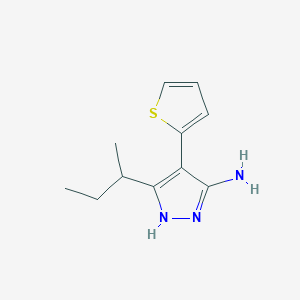
![Alpha-[(methylamino)methyl]-1h-pyrazole-3-methanol](/img/structure/B13628558.png)
